3-(三氟甲基)吡啶二甲酸-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

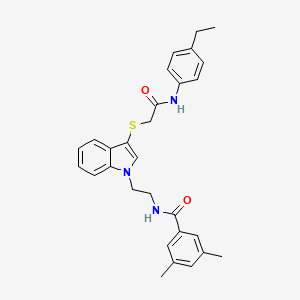

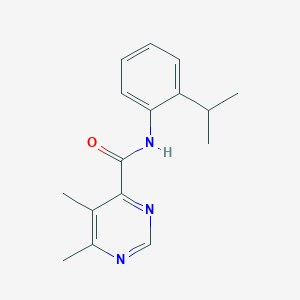

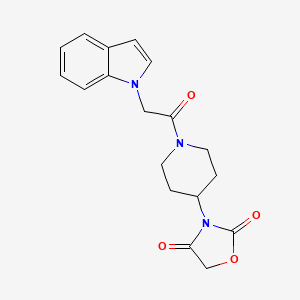

3-(Trifluoromethyl)pyridazine-4-carboxylic acid is a heterocyclic compound that belongs to the class of pyridazines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group at position 3 and the carboxylic acid group at position 4 are functional groups that can significantly influence the chemical and physical properties of the molecule, as well as its potential applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyridazine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of oxadiazolopyridazine trioxides involves the reaction of oxadiazole oxides with a mixture of concentrated nitric and trifluoroacetic acids, leading to compounds with high energy content but low thermal stability . Another example is the synthesis of triazolopyridazine, which is achieved by treating an acetic acid derivative with hydrazinylpyridazine, followed by a series of reactions including the use of chloroamine T to obtain the desired compound . These methods highlight the versatility of pyridazine chemistry and the potential for generating a wide array of derivatives, including those with a trifluoromethyl group.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction analysis. For example, the structure of oxadiazolopyridazine trioxide was found to be planar with unusual bond lengths and angles, and strong intermolecular interactions such as π-π stacking and hydrogen bonding, contributing to a high crystal density . Similarly, the crystal structure of pyridazine-3,6-dicarboxylic acid monohydrate shows the dihedral angles between the carboxylic acid groups and the pyridazine ring, as well as the hydrogen bonding interactions that form almost planar sheets .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, which can be utilized to synthesize a wide range of compounds with different functional groups. For example, the reaction of pyridazinocarboxylic acid with amines can yield anilides, while reactions with chloroformate and sodium azide can lead to carbonyl azides and subsequent rearrangement to carbamates . These reactions demonstrate the reactivity of the carboxylic acid group and the potential for further functionalization of the pyridazine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. For instance, the presence of a trifluoromethyl group can increase the lipophilicity of the molecule, which is important in drug design . The carboxylic acid group can form hydrogen bonds, which is significant for the solubility and crystallization behavior of the compound . Additionally, the study of metal complexes with pyridazinecarboxylic acids can provide insights into the coordination chemistry and the impact of metal ions on the electronic system of the ligands .

科学研究应用

结构和抗菌研究

- 抗菌和细胞毒活性:一项研究对各种二氮杂环羧酸(包括吡啶二甲酸-4-羧酸衍生物)的抗菌和细胞毒活性进行了表征。这项研究涉及光谱分析和针对大肠杆菌和白色念珠菌等细菌的抗菌测试,揭示了这些化合物的结构与其生物活性之间的关系(Świderski 等,2021)。

晶体学和材料研究

- 晶体结构分析:对吡啶二甲酸衍生物(如吡啶二甲酸-3,6-二水合物)的研究有助于了解这些化合物的晶体学性质。这包括对二面角和氢键的分析,这对于设计具有特定性质的材料至关重要(Starosta & Leciejewicz,2004)。

合成和化学反应

- 合成技术:已经对吡啶二甲酸-4-羧酸及其衍生物的合成进行了研究,重点是高效的合成方法和反应途径。这项研究对于开发新的药物和化学品至关重要(Heinisch,1973)。

除草剂应用

- 除草剂活性:已经对吡啶二甲酸衍生物(包括具有三氟甲基的衍生物)的除草剂潜力进行了研究。这包括合成新化合物并评估它们对各种植物物种的有效性,为开发新的除草剂做出贡献(Xu 等,2008)。

配位化学

- 配位框架:涉及吡啶二甲酸及其衍生物的研究探索了它们在设计 3D 配位框架中的用途。这些框架在材料科学中对于开发具有特定电子或结构性质的新材料非常重要(Domasevitch 等,2007)。

属性

IUPAC Name |

3-(trifluoromethyl)pyridazine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-3(5(12)13)1-2-10-11-4/h1-2H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYISWLJXTZNEOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1792235-57-4 |

Source

|

| Record name | 3-(trifluoromethyl)pyridazine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2501870.png)

![3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2501884.png)

![N-(4-fluorophenyl)-2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2501891.png)

![3-benzyl-1-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-hydroxy-2(1H)-pyridinone](/img/structure/B2501892.png)